5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYDAUCMWWNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724429-16-7 | |
| Record name | 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724429167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-N-(4-METHYLPHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DKD35X8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination-Amide Coupling Method
This two-step process, adapted from leflunomide synthesis protocols, involves:
-
Chlorination of 5-methylisoxazole-4-carboxylic acid (MIA) to form 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl).
-
Coupling MIA-Cl with 4-methylaniline under controlled conditions.
Step 1: Chlorination of MIA
MIA reacts with thionyl chloride (SOCl₂) in toluene at 79°C for 4–5 hours. Excess SOCl₂ and toluene are evaporated under reduced pressure (50 torr) to yield MIA-Cl as a pale yellow liquid. Key innovations include avoiding N,N-dimethylformamide (DMF) as a catalyst, which prevents discoloration and impurities.
Step 2: Amide Formation
MIA-Cl is added dropwise to a suspension of 4-methylaniline and sodium bicarbonate in water-toluene at 60°C. After stirring, the product precipitates as a white powder. This method achieves 88% yield and 99.5% purity (HPLC).
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C (amide coupling) |
| Solvent System | Toluene-water (4:1 v/v) |
| Catalyst | None (DMF-free) |
| Yield | 88% |
| Purity (HPLC) | 99.5% |
Cyclization via Nitrile Oxide Intermediates
An alternative route, derived from substituted isoxazole syntheses, employs nitrile oxide cycloaddition:
-
Formation of nitrile oxide from 4-methylbenzaldoxime.
-
Cycloaddition with ethyl acetoacetate to form the isoxazole ester.
-
Hydrolysis and amidation to yield the target compound.
This method, while flexible, requires stringent control over stereochemistry and reaction kinetics to avoid side products.
Optimization Strategies and Challenges
Purity Enhancements
Solvent and Temperature Effects
Scalability Considerations
-
Continuous Flow Reactors : Proposed for industrial-scale production to enhance yield and reduce batch variability.
-
Catalyst-Free Systems : Eliminate costly purification steps, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Chlorination-Coupling | 88% | 99.5% | High | DMF-free, minimal steps |
| Cyclization | 72%* | 95%* | Moderate | Flexible substrate use |
*Estimated from analogous protocols.
Industrial and Environmental Implications
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide serves primarily as an impurity in the synthesis of Leflunomide. Leflunomide is used to treat autoimmune diseases like rheumatoid arthritis and has been studied for its potential anti-cancer properties. The presence of this compound in pharmaceutical formulations necessitates rigorous analysis to ensure quality and efficacy .
Case Study: Leflunomide Synthesis
In the synthesis of Leflunomide, the control of impurities like this compound is crucial. Studies have shown that impurities can significantly affect the pharmacokinetics and safety profiles of drugs, making it essential to develop robust analytical methods for their detection and quantification .
Example Findings:
- Compounds structurally similar to isoxazoles have demonstrated broad-spectrum antimicrobial activity, suggesting potential applications for derivatives of this compound in developing new antimicrobial agents .
Biological Studies
The compound can also be utilized as a biochemical probe in enzyme assays and studies involving protein interactions. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery processes.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of isoxazole carboxamides are highly dependent on substituents on both the isoxazole ring and the aryl amine moiety. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility: The 4-methylphenyl group in the target compound may confer better aqueous solubility than leflunomide’s 4-trifluoromethylphenyl group, which is highly hydrophobic.
- Metabolic Stability: Leflunomide’s trifluoromethyl group resists oxidative metabolism, contributing to its long half-life (11–16 days) .
Biological Activity
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS No. 724429-16-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an isoxazole ring, which is known for conferring various biological properties. The compound is characterized by the following structural attributes:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Carboxamide Group : Enhances solubility and biological activity.
- Methyl Substituents : Contribute to lipophilicity and receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
- Antifungal Activity : It has demonstrated antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM, indicating its potential as an antifungal agent .
- Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, making it a candidate for further exploration in autoimmune disorders .
The precise mechanism of action for this compound remains under investigation; however, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Receptor Binding : Its structural features suggest the possibility of binding to various receptors involved in immune modulation and inflammation .
- Cell Cycle Interference : Some studies indicate that isoxazole derivatives can interfere with cell cycle progression in cancer cells, suggesting a potential application in oncology .
Research Findings
Recent studies have highlighted the biological efficacy of this compound through various experimental models:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated significant activity against multi-drug resistant strains, supporting its potential use as a therapeutic agent.
- Immunomodulatory Effects : In a preclinical model of autoimmune disease, treatment with this compound resulted in reduced inflammatory markers and improved clinical scores, suggesting its role in modulating immune responses.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Clinical Trials : Further studies are warranted to evaluate its safety and efficacy in human subjects, particularly for antimicrobial and immunomodulatory applications.
- Structural Modifications : Investigating derivatives of this compound may enhance its potency or broaden its spectrum of activity.
- Mechanistic Studies : Detailed studies are needed to elucidate the specific molecular targets and pathways affected by this compound.
Q & A
What are the recommended synthetic methodologies for 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is commonly used as a coupling agent with DIPEA (N,N-Diisopropylethylamine) as a base in DMF (dimethylformamide) solvent. A typical protocol involves reacting the isoxazole-4-carboxylic acid derivative with 4-methylaniline under inert conditions for 16–24 hours at room temperature. Post-reaction, extraction with diethyl ether or ethyl acetate, followed by silica gel chromatography, yields the product. Optimizing stoichiometry (e.g., 1.3 equivalents of HBTU) and solvent purity can improve yields to >70% .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR or mass spectrometry data may arise from impurities, tautomerism, or solvent effects. For example, in ¹H NMR, signals near δ 7.0–8.0 ppm may indicate aromatic protons from the 4-methylphenyl group, but overlapping signals require 2D techniques (e.g., COSY, HSQC) for resolution. X-ray crystallography (as demonstrated for the chloro-nitro derivative in ) provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Although specific toxicity data for this compound are limited, structurally related isoxazole carboxamides show acute oral toxicity (GHS Category 4) and skin/eye irritation (GHS Category 2). Researchers should:
- Use PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Work under fume hoods with HEPA filters to minimize aerosol exposure.
- Avoid skin contact; wash hands thoroughly after handling .
How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
Key SAR strategies include:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring to enhance binding to hydrophobic enzyme pockets, as seen in .
- Isoxazole Ring Modifications : Replace the methyl group with bulkier substituents to assess steric effects on target affinity.
- In Silico Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs) before synthesizing derivatives .
What advanced techniques are used to analyze the stability of this compound under varying conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS.
- Kinetic Stability Assays : Monitor half-life in buffer solutions (pH 1.2–7.4) to simulate gastrointestinal absorption.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., refrigeration at 2–8°C) .
How can researchers address low solubility issues in biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug Design : Synthesize ester or amide derivatives that hydrolyze in vivo to release the active compound.
- Micellar Encapsulation : Employ surfactants like Tween-80 or Cremophor-EL to stabilize colloidal dispersions .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (logP), bioavailability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate membrane penetration using GROMACS with lipid bilayer models.
- Metabolite Prediction : GLORYx or MetaPred can identify potential Phase I/II metabolites .
How should researchers interpret conflicting bioactivity data across different cell lines?
Answer:
Variability may arise from differences in cell membrane transporters, metabolic enzymes, or assay conditions. Mitigation strategies include:
- Dose-Response Curves : Use a wide concentration range (nM to μM) to identify IC₅₀ shifts.
- Orthogonal Assays : Validate results with enzymatic assays (e.g., fluorescence-based kinase inhibition) alongside cell-based assays.
- Cell Line Authentication : Confirm via STR profiling to rule out contamination .
What crystallization techniques are effective for obtaining high-quality single crystals for X-ray diffraction?
Answer:
- Vapor Diffusion : Use methanol/water or ethyl acetate/hexane systems in sealed chambers.
- Slow Evaporation : Dissolve the compound in a 1:1 DCM/hexane mixture and allow gradual solvent evaporation at 4°C.
- Seeding : Introduce microcrystals from prior batches to induce nucleation. achieved monoclinic crystals (space group P2₁/c) using similar methods .
How can synthetic byproducts be minimized during large-scale production for preclinical studies?
Answer:
- Reagent Purity : Use freshly distilled DIPEA and anhydrous DMF to prevent side reactions.
- Temperature Control : Maintain reactions at 20–25°C; higher temperatures promote HBTU decomposition.
- Workup Optimization : Quench reactions with ice-cold water to precipitate impurities, followed by centrifugal filtration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
